4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Overview
Description
4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step organic reactions. Common starting materials include substituted benzyl halides and benzothiadiazine derivatives. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of nitro groups to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Tin(II) chloride, iron powder.
- Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-chloro-4-fluorobenzyl)-2-(4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide include other benzothiadiazine derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C22H18ClFN2O4S |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C22H18ClFN2O4S/c1-30-18-10-6-15(7-11-18)13-26-22(27)25(14-16-8-9-17(24)12-19(16)23)20-4-2-3-5-21(20)31(26,28)29/h2-12H,13-14H2,1H3 |
InChI Key |
LKIZTJVATATUDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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